N-{4-[(4-cyclohexylpiperazin-1-yl)sulfonyl]phenyl}acetamide
Description
N~1~-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a cyclohexylpiperazine moiety linked to a sulfonylphenyl group, which is further connected to an acetamide group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.
Properties
Molecular Formula |
C18H27N3O3S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[4-(4-cyclohexylpiperazin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C18H27N3O3S/c1-15(22)19-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h7-10,17H,2-6,11-14H2,1H3,(H,19,22) |
InChI Key |
ORSSKIPRAZGCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps:
Formation of the Cyclohexylpiperazine Intermediate: This step involves the reaction of cyclohexylamine with piperazine under controlled conditions to form cyclohexylpiperazine.
Sulfonylation: The cyclohexylpiperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Phenylacetamide: The sulfonylated intermediate is coupled with phenylacetamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N~1~-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide Sulfonamides: These compounds share a similar sulfonamide linkage but differ in the substituents on the phenyl ring.
Cyclohexylpiperazine Derivatives: Compounds with variations in the piperazine ring or the cyclohexyl group.
Uniqueness
N~1~-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
This detailed overview provides a comprehensive understanding of N1-{4-[(4-CYCLOHEXYLPIPERAZINO)SULFONYL]PHENYL}ACETAMIDE, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
N-{4-[(4-cyclohexylpiperazin-1-yl)sulfonyl]phenyl}acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is often associated with various biological activities, including anti-inflammatory and antimicrobial effects.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for their anticonvulsant activity in animal models. The compounds displayed significant protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests at varying doses (30, 100, and 300 mg/kg) .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | MES Protection (0.5h) | MES Protection (4h) | scPTZ Protection (0.5h) | scPTZ Protection (4h) |
|---|---|---|---|---|
| Compound A | Yes (100 mg/kg) | Yes (300 mg/kg) | No | Yes |
| Compound B | Yes (100 mg/kg) | No | Yes | Yes |
| Compound C | No | Yes (300 mg/kg) | Yes | No |
Neuroprotective Effects
Studies indicate that compounds with similar structures may also exhibit neuroprotective effects. For example, certain N-substituted phenylacetamides demonstrated the ability to protect neuronal PC12 cells from sodium nitroprusside-induced damage, suggesting potential applications in neurodegenerative diseases . The neuroprotective mechanism is believed to involve inhibition of oxidative stress pathways.
The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems. Compounds containing piperazine moieties have been shown to interact with serotonin and dopamine receptors, which are critical in the modulation of mood and seizure activity .
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving various piperazine derivatives, it was found that those with higher lipophilicity exhibited delayed but prolonged anticonvulsant effects. This suggests that the pharmacokinetic properties of the compound significantly influence its efficacy in seizure models .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective properties of related sulfonamide compounds revealed that they could significantly reduce cell death in oxidative stress conditions. This study utilized PC12 cells exposed to neurotoxic agents and assessed cell viability through MTT assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
